molecular formula C28H29N3O2 B2521314 1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-39-2

1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2521314
CAS No.: 847394-39-2
M. Wt: 439.559
InChI Key: DIZGOWSWFLZVSL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole is substituted at the N1-position with a 2-(p-tolyloxy)ethyl chain, while the pyrrolidinone is substituted at the 1-position with a 2,4-dimethylphenyl group.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)33-15-14-30-26-7-5-4-6-24(26)29-28(30)22-17-27(32)31(18-22)25-13-10-20(2)16-21(25)3/h4-13,16,22H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZGOWSWFLZVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule with the molecular formula C27H27N3O2 and a molecular weight of approximately 425.522 g/mol . This compound incorporates multiple functional groups that may contribute to its biological activities, including a benzimidazole moiety, a pyrrolidin-2-one structure, and a p-tolyloxyethyl group. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.

The unique combination of structural features in this compound suggests potential interactions with various biological targets:

Structural Feature Description Potential Biological Activity
Benzimidazole CoreContains nitrogen heterocyclesAnticancer activity, targeting DNA repair
Pyrrolidin-2-one StructureCyclic amide with potential neuropharmacological effectsNeuroprotective properties
p-Tolyloxyethyl GroupEnhances lipophilicityImproved bioavailability and membrane permeability

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that the benzimidazole moiety may play a crucial role in its anticancer efficacy .

Neuropharmacological Effects

The pyrrolidin-2-one structure is associated with neuropharmacological activities. Analogous compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticancer Activity : A study on benzimidazole derivatives revealed that specific substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Research indicated that pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that modifications on the pyrrolidine ring can enhance neuroprotective properties .
  • Antimicrobial Properties : A review highlighted the antimicrobial activity of various pyrazole derivatives, noting that compounds with lipophilic groups exhibited improved membrane penetration and efficacy against microbial strains .

Scientific Research Applications

The compound 1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties , synthesis methods , and biological applications , supported by relevant case studies and data tables.

Physical Properties

  • Appearance : Typically appears as a white to off-white solid.
  • Solubility : Soluble in organic solvents such as DMSO and methanol, with limited solubility in water.
  • Melting Point : Specific melting point data is not widely available but can be determined through experimental methods.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions:

  • Formation of the Pyrrolidinone Core : Utilizing cyclization reactions involving appropriate precursors.
  • Benzimidazole Integration : The benzimidazole unit can be synthesized via condensation reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.
  • Attachment of the p-Tolyloxy Ethyl Group : This step typically involves etherification reactions using p-tolyl alcohol and suitable alkyl halides.

Pharmacological Studies

Several studies have highlighted the pharmacological potential of compounds similar to this compound:

  • Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have been reported to inhibit cell proliferation in breast and lung cancer models .
  • Neuropharmacological Effects : Benzimidazole derivatives exhibit anxiolytic and sedative properties, making them potential candidates for treating anxiety disorders .
  • Antimicrobial Properties : Recent studies indicate that related compounds possess significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Case Studies

StudyFindings
Investigated the cytotoxic effects of benzimidazole derivatives on breast cancer cells; demonstrated significant inhibition of cell growth.
Explored the anxiolytic effects of benzodiazepine derivatives in animal models, confirming their potential use in anxiety treatment.
Analyzed the antimicrobial efficacy of related compounds against various pathogens, highlighting their therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name R1 (Pyrrolidinone Substituent) R2 (Benzimidazole Substituent) Reference
1-(2,4-Dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2,4-Dimethylphenyl 2-(p-Tolyloxy)ethyl Target
1-(4-Butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 4-Butylphenyl 2-(Piperidinyl)ethyl
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 4-Methoxyphenyl 2-(2-Allylphenoxy)ethyl
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl 2-(4-Allyl-2-methoxyphenoxy)ethyl
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one 4-Fluorobenzyl 2-(2,6-Dimethylphenoxy)ethyl

Key Observations :

  • Electron-Donating vs.
  • Polarity : The 4-methoxyphenyl group in increases polarity compared to the lipophilic 4-butylphenyl in .
  • Bulkiness: The allylphenoxy chains in introduce steric bulk, which may affect membrane permeability or target access.

Pharmacological Activities

Benzimidazole-pyrrolidinones exhibit diverse bioactivities, influenced by substituents:

Table 3: Reported Bioactivities

Compound Activity Mechanism/Notes Reference
Anti-Leukemic Agent Anti-leukemic (in vitro) Targets kinase pathways; IC₅₀ = 1.2 μM
Antimicrobial Derivatives Antibacterial (Gram+) MIC = 8–16 μg/mL against S. aureus
Piperidinyl Derivative Unspecified (structural study) Focus on synthetic optimization
Target Compound Hypothetical: Kinase inhibition Predicted via structural similarity to

Substituent Impact :

  • p-Tolyloxy Group : May enhance lipophilicity and CNS penetration compared to polar methoxy groups .
  • 2,4-Dimethylphenyl : Could improve metabolic stability over smaller aryl groups .

Physicochemical Properties

Table 4: Predicted Properties (Calculated via ChemSpider )

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
Target Compound ~495.6 ~3.8 5
4-Butylphenyl Derivative 513.7 4.2 4
4-Methoxyphenyl Derivative 509.6 3.5 6
4-Fluorobenzyl Derivative 522.5 3.9 5

Key Trends :

  • Higher logP in butylphenyl aligns with increased lipophilicity.
  • Methoxy groups reduce logP but improve aqueous solubility.

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